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Introduction to Deep Reactive-Ion Etching
(DRIE)
Deep reactive-ion etching is a highly anisotropic plasma etching process that enables the

fabrication of deep, steep-sided trenches and holes in a substrate.[1][2] Unlike conventional

reactive-ion etching (RIE), which is typically used for shallow pattern transfer, DRIE can create

structures with depths of hundreds of microns and aspect ratios exceeding 50:1.[3] This

capability is essential for the manufacturing of a wide range of devices, including

microelectromechanical systems (MEMS), through-silicon vias (TSVs) for 3D electronics

integration, and complex microfluidic channels for lab-on-a-chip applications.[4]

Two primary DRIE technologies are in widespread use: the Bosch process and the cryogenic

process.[2] Both methods are capable of producing highly anisotropic etch profiles but employ

different mechanisms for sidewall passivation, a critical step in preventing lateral etching and

achieving vertical sidewalls.
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While silicon is the most common substrate material for DRIE, the technique can be adapted

for a variety of other materials, each with unique properties suited for specific applications.

Silicon (Si)
Silicon is the cornerstone material for the semiconductor and MEMS industries due to its well-

understood properties, high purity, and established processing techniques. DRIE of silicon is a

mature technology, enabling the fabrication of complex microstructures with high precision and

repeatability.[5]

Glass and Fused Silica
Glass and fused silica are attractive materials for microfluidics and optical applications due to

their optical transparency, chemical inertness, and biocompatibility. DRIE of these materials is

more challenging than silicon due to their insulating nature and lower etch rates. High plasma

power is required, which in turn demands robust masking materials.[4][6]

Polymers
Polymers are increasingly used in microfabrication for applications requiring flexibility,

biocompatibility, and low cost. Common polymers subjected to DRIE include SU-8 and PMMA.

The etching of polymers often involves alternating steps of etching and passivation, similar to

the Bosch process for silicon.[4][7]

III-V Semiconductors
Compound semiconductors such as Gallium Arsenide (GaAs) and Indium Phosphide (InP) are

used in high-frequency electronics and optoelectronics. DRIE of these materials is possible,

though less common than silicon, and typically employs different plasma chemistries.

Masking Materials for DRIE
The choice of masking material is critical for a successful DRIE process, as it must withstand

the harsh plasma environment and provide the necessary etch selectivity to achieve the

desired etch depth.
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Photoresists are the most common masking materials due to their ease of patterning using

standard photolithography. However, their selectivity to the substrate is often limited, and they

can be susceptible to degradation and cracking, especially in cryogenic processes.[8][9]

Silicon Dioxide (SiO₂) and Silicon Nitride (Si₃N₄)
Silicon dioxide and silicon nitride are excellent hard masks for DRIE, offering significantly

higher selectivity than photoresists.[2][9] They are typically deposited using techniques like

thermal oxidation or chemical vapor deposition (CVD) and patterned using a preliminary RIE

step with a photoresist mask.

Metals
Metal masks, such as aluminum (Al), nickel (Ni), and chromium (Cr), provide very high etch

selectivity and are robust in aggressive plasma environments.[4] However, their use adds

complexity to the fabrication process, requiring additional deposition and etching steps.

Aluminum Oxide (Al₂O₃)
Aluminum oxide is an exceptionally robust mask material, particularly for cryogenic DRIE,

offering extremely high selectivity.[9]

Etch Stop Layers
Etch stop layers are used to precisely control the etch depth, particularly in the fabrication of

structures on silicon-on-insulator (SOI) wafers or in multilayered devices. These layers are

made of a material that has a very low etch rate in the specific DRIE chemistry being used.

Common etch stop materials include silicon dioxide and heavily doped silicon layers.[5][10]

Quantitative Data for DRIE Processes
The following tables summarize key quantitative data for various material combinations in DRIE

processes.

Table 1: Etch Rates and Selectivity for Silicon DRIE
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Substrate
Mask
Material

Etch Rate
(μm/min)

Selectivity
(Substrate:
Mask)

Process
Type

Reference

Silicon
Photoresist

(SPR220)
<1.5 - <2 ~60:1 Bosch [11][12]

Silicon Photoresist >10 >150:1 Bosch [8]

Silicon SiO₂ 1.4 110:1 Bosch-like [13]

Silicon SiO₂ 0.91 >70:1 Bosch-like [13]

Silicon SiO₂ - >450:1 Bosch [8]

Silicon Al₂O₃ - >9000:1 Bosch [12]

Silicon
Electron

Beam Resist
4 26:1 Cryogenic [14]

Table 2: Etch Rates and Selectivity for Fused Silica and
Glass DRIE

Substrate
Mask
Material

Etch Rate
(Å/min)

Selectivity
(Substrate:
Mask)

Process
Type

Reference

Fused Silica
KMPR

Photoresist
~5000 ~4:1

Fluorine-

based
[6]

Fused Silica
SU-8

Photoresist
- ~2:1

Fluorine-

based
[15]

Fused Silica
Single-

Crystal Si
- -

Fluorine-

based
[15]

Fused Silica - 5200 -
Fluorine-

based
[16]

Borosilicate

Glass
Nickel - -

Fluorine-

based

(C₄F₈/O₂)

[17]
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Table 3: Etch Rates for Polymer DRIE
Substrate Etch Gas

Etch Rate
(nm/min)

Process Type Reference

SU-8 CF₄/O₂ up to 800 RIE [7]

SU-8 CF₄/O₂ 5200 Plasma Asher [18]

PMMA Oxygen Plasma Varies with time Oxygen Plasma [19][20]

Experimental Protocols and Workflows
The Bosch Process
The Bosch process, named after its developer Robert Bosch GmbH, is a time-multiplexed

etching technique that alternates between two steps: an etching step and a passivation step.[3]

This cyclical process allows for the creation of deep, vertical trenches with high aspect ratios.

Experimental Protocol for a Typical Bosch Process:

Substrate Preparation: The silicon wafer is cleaned, and a mask (e.g., photoresist or SiO₂) is

patterned using standard lithography techniques.

Chamber Preparation: The wafer is loaded into the DRIE chamber, which is then pumped

down to a base pressure.

Process Initiation: The Bosch process is initiated, cycling between the following two steps:

Passivation Step: A fluorocarbon gas, typically C₄F₈, is introduced into the chamber, and a

plasma is ignited.[3] This deposits a chemically inert, Teflon-like polymer film on all

exposed surfaces of the substrate.

Etching Step: A fluorine-based gas, typically SF₆, is introduced, and a plasma is ignited

with a bias voltage applied to the substrate.[3] The energetic ions bombard the surface,

preferentially removing the passivation layer from the bottom of the trench. The exposed

silicon is then isotropically etched by the fluorine radicals. The passivation on the sidewalls

remains largely intact, preventing lateral etching.
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Process Termination: The process is stopped after the desired etch depth is reached. The

wafer is then removed from the chamber.

Post-Processing: The remaining mask material and any polymer residue are removed.
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Bosch Process Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12398742/docs?utm_src=pdf-body-img#materials-compatible-with-deep-reactive-ion-etching
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398742?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Cryogenic Process
The cryogenic DRIE process achieves sidewall passivation by cooling the substrate to very low

temperatures (typically below -100°C).[4] At these temperatures, a thin layer of SiOxFy forms

on the sidewalls from the plasma chemistry (SF₆ and O₂), inhibiting lateral etching.[2] This

process is known for producing very smooth sidewalls without the characteristic "scalloping"

effect of the Bosch process.[2]

Experimental Protocol for a Typical Cryogenic Process:

Substrate Preparation: Similar to the Bosch process, the substrate is prepared with a

patterned mask. Care must be taken in selecting a mask material that can withstand the low

temperatures without cracking.[9]

Chamber Preparation and Cooling: The wafer is loaded into the DRIE chamber, which is then

pumped down. The substrate stage is cooled to the target cryogenic temperature.

Process Initiation: A mixture of SF₆ and O₂ gases is introduced into the chamber, and the

plasma is ignited. The ratio of SF₆ to O₂ is a critical parameter for controlling the sidewall

profile.

Etching: The etching proceeds in a continuous (non-pulsed) manner. The low temperature

slows down the chemical etching on the sidewalls, while the ion bombardment at the bottom

of the trench continues the vertical etch.

Process Termination: The process is stopped once the desired etch depth is achieved.

Wafer Warming and Unloading: The substrate is slowly warmed back to room temperature

before being removed from the chamber to prevent thermal shock.

Post-Processing: The mask is removed.
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Logical Relationship of DRIE Processes
The choice between the Bosch and cryogenic processes depends on the specific application

requirements. The following diagram illustrates the decision-making process based on desired

feature characteristics.
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DRIE Process Selection Logic

Conclusion
The selection of materials for deep reactive-ion etching is a critical aspect of microfabrication

that directly impacts the quality, performance, and manufacturability of microdevices. This

guide has provided an in-depth overview of compatible substrate and masking materials, along

with quantitative data on etch rates and selectivity. The detailed experimental protocols and

workflows for the Bosch and cryogenic processes offer a practical starting point for researchers

and scientists. As DRIE technology continues to evolve, a thorough understanding of these

material and process interactions will remain essential for innovation in fields ranging from

MEMS and photonics to advanced drug delivery and diagnostics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12398742/docs#materials-compatible-with-deep-
reactive-ion-etching]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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